molecular formula C10H14O B036042 Perillaldehyde CAS No. 2111-75-3

Perillaldehyde

Cat. No. B036042
CAS RN: 2111-75-3
M. Wt: 150.22 g/mol
InChI Key: RUMOYJJNUMEFDD-UHFFFAOYSA-N
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Description

Perillaldehyde, also known as perillic aldehyde or perilla aldehyde, is a natural organic compound found most abundantly in the annual herb perilla . It is also found in a wide variety of other plants and essential oils . It is a monoterpenoid containing an aldehyde functional group . It has a mint-like, cinnamon odor and is primarily responsible for the flavor of perilla .


Synthesis Analysis

Perillaldehyde can be synthesized from readily available (−)-(S)-peryllaldehyde . The synthesis process involves a reduction using a Pt/C catalyst in an n-hexane/EtOAc solvent system to obtain the product .


Molecular Structure Analysis

Perillaldehyde is a monoterpene aldehyde . It is the key volatile flavor compound of orange juice and mandarin peel oil . The six most stable structures of Perillaldehyde have an E configuration between the C=N group and the double bond in the ring, with the oxime group in an anti disposition .


Chemical Reactions Analysis

Perillaldehyde has been found to disrupt the energy supply and metabolism of mycelia, ultimately inducing apoptosis . It has also been shown to have potent antimicrobial activity against Acinetobacter baumannii 5F1 .


Physical And Chemical Properties Analysis

Perillaldehyde appears as a yellow clear liquid . It has a boiling point of 104 - 105 °C at 13 hPa . The flash point is 96 °C .

Scientific Research Applications

Genotoxicity Assessment

  • Genotoxic Potential : Perillaldehyde was evaluated for genotoxic potential as part of confirming the safety of flavorings in the European Union. It showed mutation in Salmonella typhimurium strain TA98 without metabolic activation but was otherwise non-genotoxic in several assays, suggesting no significant genotoxic potential (Hobbs et al., 2016).

Biosynthesis and Characterization

  • Enzyme Role in Biosynthesis : A cytochrome P450-type enzyme, crucial for perillaldehyde biosynthesis in Perilla frutescens, was isolated and characterized. This enzyme catalyzes the transformation of limonene to perillyl alcohol and perillaldehyde (Fujiwara & Ito, 2017).
  • Gas Phase Characterization : The structural conformation of S-(–)-perillaldehyde in the gas phase was investigated using microwave spectroscopy and quantum chemical calculations, offering insights into the properties of monoterpenes (Moreno et al., 2009).

Antimicrobial and Antifungal Applications

  • Antimicrobial Activity : Perillaldehyde in the steam distillate of Perilla frutescens leaves showed broad antimicrobial activity, particularly effective against both bacteria and fungi. It also demonstrated synergistic effects with polygodial (Kang et al., 1992).
  • Antifungal Agent : Perillaldehyde exhibited strong antifungal activity against Candida albicans and was effective in preventing oropharyngeal candidiasis. It inhibited several virulence attributes of C. albicans, including biofilm formation and yeast-to-hyphal transition (Chen et al., 2020).

Therapeutic and Health-Related Applications

  • Vasodilative Effect : Perillaldehyde showed a dose-dependent relaxation effect on isolated rat aorta, suggesting a potential for cardiovascular therapeutic applications. This effect was independent of endothelial cells, indicating a direct impact on vascular smooth muscle cells (Takagi et al., 2005).
  • Antidepressant Effects : Perillaldehyde demonstrated an antidepressant effect in mice, mediated through the activation of BDNF-ERK signaling in the hippocampus. This suggests its potential use in treating depression (Zhu et al., 2019).

Industrial Applications

  • Food Preservation : Perillaldehyde was used in gelatin/zein nanofiber films for preserving chilled chicken, showing effective antibacterial properties and potential as a food packaging film (Wang et al., 2021).

Safety And Hazards

Perillaldehyde causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors of Perillaldehyde . Contact with skin and eyes should be avoided, and personal protective equipment should be used .

Future Directions

Perillaldehyde has shown promising potential as a novel therapeutic agent for addressing pneumonia attributed to A. baumannii 5F1 infection . This research signifies a significant step forward in exploring Perillaldehyde as a potential drug candidate for combating infections caused by this highly resistant and virulent bacterial strain .

properties

IUPAC Name

4-prop-1-en-2-ylcyclohexene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,7,10H,1,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMOYJJNUMEFDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC(=CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6051855
Record name Perillaldehyde
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Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Pale, yellowish oily liquid; powerful, fatty-spicy, oily-herbaceous odour
Record name Perillyl aldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003647
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Record name p-Mentha-1,8-dien-7-al
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/906/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

238.00 to 240.00 °C. @ 760.00 mm Hg
Record name Perillyl aldehyde
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Solubility

Insoluble in water; soluble in alcohols and oils, Miscible at room temperature (in ethanol)
Record name p-Mentha-1,8-dien-7-al
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/906/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.948-0.956
Record name p-Mentha-1,8-dien-7-al
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/906/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Perillaldehyde

CAS RN

2111-75-3, 5503-12-8
Record name Perillaldehyde
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Record name Perillaldehyde
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Record name PERILLALDEHYDE
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Record name 1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethenyl)-
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Record name Perillaldehyde
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Record name 4-isopropenylcyclohex-1-enecarbaldehyde
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Record name (+)-Perillaaldehyde
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Record name PERILLALDEHYDE
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Record name Perillyl aldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003647
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Melting Point

< 25 °C
Record name Perillyl aldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003647
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Synthesis routes and methods

Procedure details

(S)-(−)-Perillyl alcohol (300 mg, 2.0 mmol) was dissolved in benzene (1 mL), added with aluminum isopropoxide (40 mg, 0.1 eq, 0.20 mmol) and 2-nitrobenzaldehyde (390 mg, 1.3 eq, 2.6 mmol) and stirred at room temperature for 2 hours. The reaction mixture was added with ethyl acetate and made acidic with addition of 2 N hydrochloric acid, and then the organic layer was separated. Subsequently, the organic layer was washed with saturated brine and dried over magnesium sulfate. The solvent was evaporated in vacuo, and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=30:1) to obtain 250 mg (yield: 84%) of the title compound as yellow oil.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
40 mg
Type
reactant
Reaction Step Two
Quantity
390 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
84%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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